

Physical and chemical properties of 5-Bromo-4-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-4-chloro-2-fluoroaniline*

Cat. No.: *B1283221*

[Get Quote](#)

In-Depth Technical Guide: 5-Bromo-4-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-Bromo-4-chloro-2-fluoroaniline** (CAS No. 111010-07-2). This halogenated aniline is a key building block in organic synthesis, with applications in the development of novel pharmaceutical and agrochemical compounds. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action as a herbicidal agent. The information is presented to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical Identity and Physical Properties

5-Bromo-4-chloro-2-fluoroaniline is a polysubstituted aniline with the molecular formula $C_6H_4BrClFN$. Its structure is characterized by a benzene ring functionalized with an amino group and three halogen atoms, which impart specific reactivity and physical properties.

Table 1: Physical and Chemical Properties of **5-Bromo-4-chloro-2-fluoroaniline**

Property	Value	Source(s)
CAS Number	111010-07-2	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₄ BrClFN	[1] [2] [3] [4]
Molecular Weight	224.46 g/mol	[1] [2] [3] [4]
IUPAC Name	5-Bromo-4-chloro-2-fluoroaniline	[2]
SMILES	C1=C(C(=CC(=C1Br)Cl)F)N	[1]
InChI Key	FAWFPJSYUUKRCM-UHFFFAOYSA-N	[5]
Appearance	White to light yellow crystalline solid	[6]
Melting Point	Data not available in published literature.	
Boiling Point	Data not available in published literature.	
Density	Data not available in published literature.	
Solubility	Soluble in 1,4-dioxane. Assumed to be soluble in other organic solvents like alcohols, ethers, and chlorinated hydrocarbons. [6]	
pKa	Data not available in published literature.	

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of **5-Bromo-4-chloro-2-fluoroaniline**. While specific spectral data with peak assignments are not readily available in the public domain, suppliers of this compound typically provide this

information upon request. Researchers should obtain and interpret ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data to confirm the identity and purity of their samples.

Chemical Properties and Reactivity

The chemical behavior of **5-Bromo-4-chloro-2-fluoroaniline** is dictated by the interplay of its amino and halogen substituents. The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. The halogen atoms, particularly the bromine, are susceptible to displacement via nucleophilic aromatic substitution and participate in cross-coupling reactions.

The bromine atom at the 5-position is a particularly useful handle for synthetic transformations, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.^[7]

Experimental Protocols

Synthesis of **5-Bromo-4-chloro-2-fluoroaniline** (Representative Protocol)

A specific, detailed synthesis protocol for **5-Bromo-4-chloro-2-fluoroaniline** is not widely published. However, a general multi-step synthesis starting from a related substituted aniline can be proposed based on established organic chemistry principles. A plausible synthetic route could involve the bromination and chlorination of 2-fluoroaniline, with careful control of regioselectivity. The following is a representative protocol for the synthesis of a related haloaniline, which can be adapted by experienced chemists.^[8]

Reaction Scheme (Illustrative): Starting Material: 2-fluoroaniline

- Protection of the amino group: Acetylation of 2-fluoroaniline to form 2-fluoroacetanilide.
- Halogenation: Sequential electrophilic aromatic substitution reactions to introduce bromine and chlorine at the desired positions. The directing effects of the acetamido and fluoro groups will influence the regioselectivity.
- Deprotection: Hydrolysis of the acetamido group to yield the final product, **5-Bromo-4-chloro-2-fluoroaniline**.

General Procedure for Halogenation of a Protected Aniline:

- Dissolve the protected aniline in a suitable solvent (e.g., acetic acid).
- Slowly add the halogenating agent (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination) at a controlled temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and precipitate the product by adding water.
- Isolate the product by filtration, wash with water, and dry.
- Purify the product by recrystallization or column chromatography.

Workflow for a Representative Synthesis:

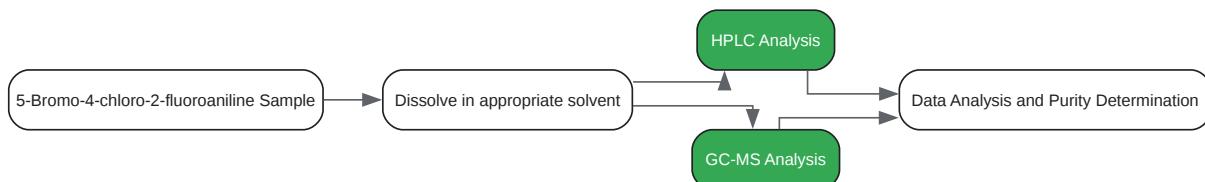
[Click to download full resolution via product page](#)

Illustrative synthetic workflow for haloanilines.

Analytical Methods

The purity and identity of **5-Bromo-4-chloro-2-fluoroaniline** can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):


- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

- Injection Volume: 10 μL .[\[9\]](#)

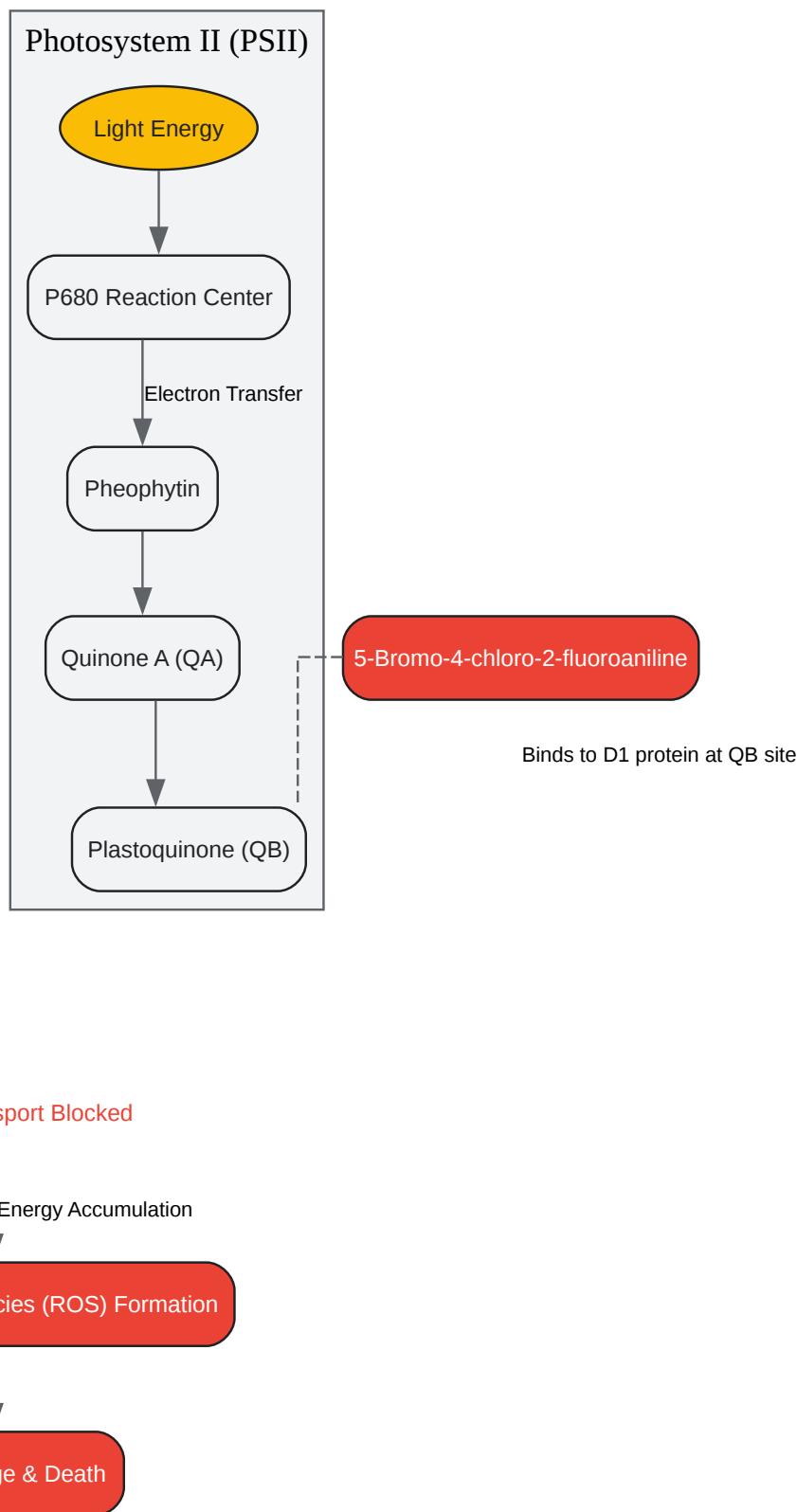
Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar capillary column (e.g., Rxi-5MS, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250-280°C.
- Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).
- Ionization Mode: Electron Ionization (EI).
- Detector: Mass Spectrometer scanning a suitable mass range.[\[10\]](#)

Experimental Workflow for Purity Analysis:

[Click to download full resolution via product page](#)

General workflow for the analytical characterization.


Biological Activity and Signaling Pathways

5-Bromo-4-chloro-2-fluoroaniline is reported to have herbicidal activity through the inhibition of photosynthesis.[\[4\]](#) Herbicides that inhibit photosynthesis typically act on Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Mechanism of Action: These herbicides bind to the D1 protein of the PSII complex, specifically at the Q_B binding site.[\[11\]](#)[\[12\]](#) This binding event blocks the electron transport chain, preventing

the transfer of electrons from Q_A to plastoquinone (Q_B).^{[11][12]} The blockage of electron flow leads to a halt in CO_2 fixation and the production of ATP and NADPH, which are essential for plant growth.^[11] The accumulation of high-energy electrons results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.^[11]

Signaling Pathway of Photosynthesis Inhibition:

Herbicidal inhibition of the photosynthetic electron transport chain.

Safety and Handling

5-Bromo-4-chloro-2-fluoroaniline should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

5-Bromo-4-chloro-2-fluoroaniline is a versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique substitution pattern provides multiple reactive sites for synthetic elaboration. While some of its physical properties are not yet fully characterized in publicly available literature, its utility as a synthetic building block is evident. This guide provides a foundational understanding of its properties, representative experimental procedures, and biological mode of action to aid researchers in its application. As with any chemical reagent, proper safety and handling procedures are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. 111010-07-2 | 5-bromo-4-chloro-2-fluoroaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. doronscientific.com [doronscientific.com]
- 4. 5-Bromo-4-chloro-2-fluoroaniline | 111010-07-2 | LEA01007 [biosynth.com]
- 5. 111010-07-2 | 5-Bromo-4-chloro-2-fluoroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. BLD Pharmatech Ltd | Chemical-Suppliers [chemical-suppliers.eu]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-4-chloro-2-fluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283221#physical-and-chemical-properties-of-5-bromo-4-chloro-2-fluoroaniline\]](https://www.benchchem.com/product/b1283221#physical-and-chemical-properties-of-5-bromo-4-chloro-2-fluoroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com